4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL
Overview
Description
Typically, a description of a chemical compound would include its molecular formula, structure, and other identifiers like CAS number. It might also include information on its appearance (color, form), odor, and taste if applicable .
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple, etc.) between them .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include things like its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (melting point, boiling point, density, etc.) and chemical properties (acidity, basicity, reactivity, etc.) .Scientific Research Applications
Aurora Kinase Inhibition
The compound has been identified as a potential inhibitor of Aurora kinases, which are enzymes that play a crucial role in cell division. By inhibiting these kinases, the compound may be useful in cancer treatment due to its ability to interfere with cell proliferation and tumor growth (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Activity
This chemical has been synthesized and studied for its antibacterial properties. Research indicates that derivatives of this compound can be effective in combating bacterial infections, highlighting its potential in the development of new antibacterial agents (Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010).
Structural Analysis
The structural and electronic properties of compounds related to 4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL have been examined. Such analysis aids in understanding the chemical's behavior and interaction with biological systems, which is critical for developing effective pharmaceuticals (Guy Georges, Daniel P. Vercauteren, Guy Evrard, François Durant, 1989).
Potential in Cancer Treatment
Research has shown that derivatives of this compound exhibit significant antitumor activity, especially against human carcinoma cells. This suggests its potential as a therapeutic agent in cancer treatment (H. Naito, S. Ohsuki, R. Atsumi, M. Minami, Mineko Mochizuki, K. Hirotani, E. Kumazawa, A. Ejima, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dithiolan-2-yl]propyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFNOS2/c24-20-6-2-18(3-7-20)22(27)11-14-26(15-12-22)13-1-10-23(28-16-17-29-23)19-4-8-21(25)9-5-19/h2-9,27H,1,10-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDKNVPAAQKHKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC3(SCCS3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164482 | |
Record name | Thioketal haloperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL | |
CAS RN |
150176-80-0 | |
Record name | Thioketal haloperidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150176800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioketal haloperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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